Cas no 923283-54-9 (methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate)

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate structure
923283-54-9 structure
Product Name:methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
N.o CAS:923283-54-9
MF:C6H9N3O2
MW:155.154560804367
MDL:MFCD04969992
CID:737853
PubChem ID:4715109
Update Time:2024-10-26

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

    • 1H-Pyrazole-5-carboxylic acid, 4-amino-1-methyl-, methyl ester
    • methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
    • 4-AMINO-2-METHYL-2H-PYRAZOLE-3-CARBOXYLIC ACIDMETHYL ESTER
    • methyl 4-amino-2-methylpyrazole-3-carboxylate
    • 4-Amino-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester
    • 4-amino-2-methyl-2 h-pyrazole-3-carboxylic acid m ethyl ester
    • Z1198164939
    • DTXSID50405829
    • SCHEMBL1876572
    • AS-47539
    • 923283-54-9
    • STK301303
    • AKOS000310173
    • ALBB-017927
    • 1H-pyrazole-5-carboxylic acid, 4-amino-1-methyl-, methyl ester, hydrochloride
    • SY276006
    • F14191
    • methyl4-amino-1-methyl-1H-pyrazole-5-carboxylate
    • CS-0096248
    • EN300-204808
    • MFCD04969992
    • DB-114750
    • MDL: MFCD04969992
    • Inchi: 1S/C6H9N3O2/c1-9-5(6(10)11-2)4(7)3-8-9/h3H,7H2,1-2H3
    • Chave InChI: WMYQZQLKVASMIV-UHFFFAOYSA-N
    • SMILES: O=C(C1N(C)N=CC=1N)OC

Propriedades Computadas

  • Massa Exacta: 155.069476538g/mol
  • Massa monoisotópica: 155.069476538g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 162
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0.3
  • Superfície polar topológica: 70.1Ų

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methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 h, 25 °C
Referência
5-Morpholin-4-ylpyrazolo[4,3-b]pyridine derivatives as ATR kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

Método de produção 2

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Water ;  2 h, rt
Referência
Discovery of novel serine palmitoyltransferase inhibitors as cancer therapeutic agents
Kojima, Takuto; Asano, Yasutomi; Kurasawa, Osamu; Hirata, Yasuhiro; Iwamura, Naoki; et al, Bioorganic & Medicinal Chemistry, 2018, 26(9), 2452-2465

Método de produção 3

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, 15 psi, rt
Referência
Phosphonic acid compound and prodrug thereof, and preparation methods for and uses of phosphonic acid compound and prodrug thereof
, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção
1.1 Reagents: Iron ,  Calcium chloride Solvents: Ethanol ,  Water ;  3 h, 60 °C; 60 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9, rt
Referência
Design, Synthesis, and Physicochemical and Pharmacological Profiling of 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Derivatives with Antiosteoarthritic Activity In Vivo
Mugnaini, Claudia ; Kostrzewa, Magdalena; Bryk, Marta; Mahmoud, Ali Mokhtar ; Brizzi, Antonella; et al, Journal of Medicinal Chemistry, 2020, 63(13), 7369-7391

Método de produção 5

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, rt
Referência
Pyrazolopyrimidines useful as Aurora kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of Aurora kinase mediated diseases
, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  1 h, 40 psi, rt
Referência
Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure-activity relationship, in vitro and in vivo evaluation as antitumor agents
Islam, Farhana; Quadery, Tasdique M.; Bai, Ruoli; Luckett-Chastain, Lerin R.; Hamel, Ernest ; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 41,

Método de produção 7

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referência
Preparation of bimorpholine substituted heterocyclic compound as ATR kinase inhibitors
, China, , ,

Método de produção 8

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referência
8-Oxo-3-azabicyclo[3.2.1]octane compound or salt, preparation method and application as ATR inhibitor
, World Intellectual Property Organization, , ,

Método de produção 9

Condições de reacção
Referência
Aminopyrazole derivatives, process for the preparation thereof, and composition for preventing or treating ischemic diseases containing the same
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Método de produção 10

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 h, 30 psi, rt
Referência
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, World Intellectual Property Organization, , ,

Método de produção 11

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dichloromethane ;  3 h, 25 °C
Referência
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Método de produção 12

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Water Solvents: Methanol ;  5 h, 30 psi, rt
Referência
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Método de produção 13

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referência
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Método de produção 14

Condições de reacção
1.1 Reagents: Sodium dithionite Solvents: Methanol ,  Water ;  30 min, rt; 3 h, 50 °C; overnight, rt
Referência
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Regiec, Andrzej; Mastalarz, Henryk; Mastalarz, Agnieszka; Kochel, Andrzej, Tetrahedron Letters, 2009, 50(22), 2624-2627

Método de produção 15

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 40 atm, rt
Referência
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Método de produção 16

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 h, 40 Pa, rt
Referência
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Método de produção 17

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  6 h, rt
Referência
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Método de produção 18

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  30 min, 55 psi, rt
Referência
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methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Raw materials

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Preparation Products

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